6-chloro-N-[3-(2,2,2-trifluoroethoxy)cyclohexyl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[3-(2,2,2-trifluoroethoxy)cyclohexyl]pyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a carboxamide group, as well as a cyclohexyl group substituted with a trifluoroethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[3-(2,2,2-trifluoroethoxy)cyclohexyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Introduction of the chloro group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the carboxamide group: The carboxamide group can be formed through an amidation reaction involving the corresponding carboxylic acid and an amine.
Introduction of the trifluoroethoxy group: The trifluoroethoxy group can be introduced via an etherification reaction using reagents such as trifluoroethanol and a suitable base.
Cyclohexyl group substitution: The cyclohexyl group can be introduced through a substitution reaction involving cyclohexyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[3-(2,2,2-trifluoroethoxy)cyclohexyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, solvents such as dimethylformamide or acetonitrile.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
6-chloro-N-[3-(2,2,2-trifluoroethoxy)cyclohexyl]pyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be used in pharmacological studies to investigate its effects on biological systems and its potential therapeutic applications.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: It can be used in studies to understand its interactions with biological molecules and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 6-chloro-N-[3-(2,2,2-trifluoroethoxy)cyclohexyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-[3-(2,2,2-trifluoroethoxy)cyclohexyl]pyridine-2-carboxamide: Similar structure with a different position of the carboxamide group.
6-chloro-N-[3-(2,2,2-trifluoroethoxy)cyclohexyl]pyridine-4-carboxamide: Similar structure with a different position of the carboxamide group.
6-chloro-N-[3-(2,2,2-trifluoroethoxy)cyclohexyl]pyridine-3-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.
Uniqueness
6-chloro-N-[3-(2,2,2-trifluoroethoxy)cyclohexyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and their positions on the pyridine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-N-[3-(2,2,2-trifluoroethoxy)cyclohexyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O2/c15-12-5-4-9(7-19-12)13(21)20-10-2-1-3-11(6-10)22-8-14(16,17)18/h4-5,7,10-11H,1-3,6,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTKIAFZWKCYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OCC(F)(F)F)NC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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